Glycopyrronium bromide is a long-acting muscarinic antagonist (LAMA), also known as an anticholinergic agent. [, ] It works by blocking the action of acetylcholine at muscarinic receptors, which are found in various tissues throughout the body, including the lungs, glands, and gastrointestinal tract. [, ] In scientific research, glycopyrronium bromide is primarily investigated for its potential in treating respiratory diseases like chronic obstructive pulmonary disease (COPD) and asthma, as well as its use in managing hyperhidrosis. [, , , ]
One of the provided papers describes the synthesis of carbon-14 labeled racemic (3R,2S)-glycopyrronium bromide. [] The synthesis involved five steps starting from copper-14 cyanide and achieved a 5% overall radiochemical yield. The process included a decarboxylation step of phenylglyoxylate, which led to a significant loss of the radiolabeled compound. To isolate the correct enantiomeric pair, chiral chromatography was employed. []
Glycopyrronium bromide acts as a competitive antagonist of muscarinic acetylcholine receptors, primarily targeting the M3 subtype. [, ] By blocking these receptors, it inhibits the binding of acetylcholine, a neurotransmitter that activates various bodily functions. This inhibition leads to bronchodilation in the airways and reduced glandular secretions, contributing to its therapeutic effects in COPD, asthma, and hyperhidrosis. [, , , ]
Chronic Obstructive Pulmonary Disease (COPD): Glycopyrronium bromide is investigated extensively for its efficacy in treating COPD. [, , , , , , , , , , ] Studies have shown its effectiveness in improving lung function, reducing exacerbations, and improving quality of life in patients with moderate to severe COPD. It is often used in combination with other bronchodilators, such as long-acting beta-agonists (LABAs) and inhaled corticosteroids (ICSs), for enhanced therapeutic effects. [, , , , ]
Asthma: Research also supports the use of glycopyrronium bromide in managing asthma. [, , , ] It has been shown to improve lung function and reduce exacerbations in patients with uncontrolled asthma, particularly when used in combination with ICSs and LABAs. [, ]
Hyperhidrosis: Glycopyrronium bromide is also explored as a topical treatment for primary axillary hyperhidrosis, a condition characterized by excessive sweating. [, , , ] Studies have demonstrated its ability to significantly reduce sweat production and improve quality of life in affected individuals. [, , ]
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6